molecular formula C18H23N3O2S B2688692 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1235007-78-9

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2688692
CAS No.: 1235007-78-9
M. Wt: 345.46
InChI Key: DBAHCSHYKXELFC-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone features a thiazole ring substituted with methyl groups at positions 2 and 4, linked via an ethanone bridge to a piperazine ring bearing a 3-methoxyphenyl substituent. The 3-methoxyphenyl group may enhance receptor affinity through electron-donating effects, while the thiazole core could influence molecular rigidity and electronic properties .

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-17(24-14(2)19-13)12-18(22)21-9-7-20(8-10-21)15-5-4-6-16(11-15)23-3/h4-6,11H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAHCSHYKXELFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the piperazine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the antidepressant-like properties of derivatives similar to 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone. For instance, a related compound demonstrated high affinity for serotonin receptors (5-HT_1A and D_2), indicating potential use in treating depression and anxiety disorders. The pharmacological profile exhibited significant anxiolytic and procognitive effects without notable side effects in animal models .

Neuropharmacological Studies

The compound's interaction with neurotransmitter systems suggests its potential as a neuropharmacological agent. In vitro studies have shown that it can modulate serotonin and dopamine pathways, which are critical in mood regulation and cognitive function. This modulation is essential for developing treatments for mood disorders .

Antibacterial Properties

The thiazole moiety in the compound contributes to its antibacterial properties. Research indicates that thiazole derivatives exhibit potent activity against various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have shown significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Inhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli17
Compound CBacillus subtilis14

Study on Antidepressant-Like Effects

In a study published by MDPI, researchers synthesized several derivatives of piperazine and evaluated their antidepressant-like effects using chronic corticosterone injection models. The results indicated that these compounds significantly reversed behavioral changes associated with depression, underscoring the therapeutic potential of similar structures .

Research on Antimicrobial Efficacy

Another study focused on synthesizing thiazole-based compounds and evaluating their antimicrobial activity against various bacterial strains. The findings demonstrated that certain derivatives exhibited remarkable antibacterial efficacy, suggesting that modifications in the thiazole structure could enhance biological activity .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone Backbones

Piperazinyl-ethanone derivatives exhibit diverse bioactivities depending on substituents. Key comparisons include:

Tetrazole-Containing Derivatives
  • 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones (13a–g, ): Structure: Allylpiperazine and tetrazole substituents. Properties: Synthesized via nucleophilic substitution (allyl bromide and tetrazoles). High yields (65–85%) and characterized by FT-IR, NMR, and HSQC. Activity: Demonstrated antimicrobial potency comparable to standard drugs like ciprofloxacin .
Sulfonylpiperazine Derivatives (7a–x, ):
  • Structure: Phenylsulfonylpiperazine and tetrazole-thioether groups (e.g., 7e, 7f).
  • Properties: Melting points ranged from 123–177°C. NMR and ESI-HRMS confirmed structures.
  • Activity: Antiproliferative activity against cancer cell lines (e.g., 7n: IC₅₀ = 8.2 µM against MCF-7) .
  • Comparison: Sulfonyl groups enhance electron-withdrawing effects, contrasting with the electron-donating 3-methoxyphenyl group in the target compound.
Piperidine-Based Analogues (22–28, ):
  • Structure: Piperidine replaces piperazine, linked to tetrazoles via ethanone.
  • Properties: Synthesized via chloroacetyl chloride intermediates.

Functional Group Impact on Bioactivity

Heterocyclic Cores
  • Thiazole vs. Tetrazole: Thiazole (as in the target compound) is less polar than tetrazole, favoring lipid membrane penetration. Tetrazoles, however, mimic carboxylic acids, enhancing hydrogen bonding in biological targets .
Substituent Effects
  • 3-Methoxyphenyl (Target Compound): Electron-donating methoxy groups may enhance binding to serotonin or dopamine receptors, as seen in antipsychotic agents.
  • Trifluoromethyl/Nitro Groups (): Electron-withdrawing substituents (e.g., in 7o, 7r) improve metabolic stability but reduce solubility .

Physicochemical and Spectral Properties

Compound Class Melting Point (°C) Key Spectral Features (NMR, IR) Reference
Target Compound* N/A Expected: C=O stretch (~1700 cm⁻¹), aromatic protons (δ 6.5–7.5 ppm)
Tetrazole-Allylpiperazines (13a) Not reported FT-IR: C≡N (2250 cm⁻¹), C=O (1680 cm⁻¹)
Sulfonylpiperazines (7e) 131–134 ¹H NMR: SO₂Ph (δ 7.8–8.2 ppm)
Azo-Piperazinylethanone (APEHQ) Not reported UV-Vis: π→π* transitions (azo group)

*Inferred data based on structural analogs.

Biological Activity

The compound 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone is a thiazole-derived molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C_{15}H_{20}N_{2}OS
  • Molecular Weight : 280.40 g/mol
  • Structural Features :
    • Thiazole ring
    • Piperazine moiety
    • Methoxyphenyl group

Anticancer Activity

Research indicates that compounds containing thiazole rings, including derivatives like the one , exhibit significant anticancer properties. The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression.

  • Inhibition of CDK9 : The compound has been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This reduction triggers apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells .
  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for these activities are typically in the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of thiazole derivatives, suggesting that they may disrupt microbial cell membranes and inhibit growth.

  • Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to penetrate microbial cells and disrupt cellular integrity, leading to cell death. This has been observed in studies involving various bacterial strains .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Thiazole Moiety : The presence of the thiazole ring is critical for biological activity, influencing both solubility and interaction with target enzymes.
  • Piperazine Linkage : The piperazine group enhances binding affinity to biological targets due to its ability to form multiple hydrogen bonds and hydrophobic interactions.
  • Methoxyphenyl Group : Substituents on the phenyl ring significantly affect the compound's potency; methoxy groups have been shown to enhance lipophilicity and improve cellular uptake .

Case Studies

Several studies have reported on the biological activities of similar thiazole-containing compounds:

  • Study on CDK Inhibition : A notable study demonstrated that a related thiazole derivative effectively inhibited CDK9 in vitro, leading to apoptosis in human cancer cell lines. The study utilized a combination of biochemical assays and molecular docking simulations to elucidate binding interactions .
  • Antimicrobial Efficacy : Another research effort focused on a series of thiazole derivatives, revealing that modifications at specific positions on the thiazole ring could enhance antimicrobial efficacy against resistant strains of bacteria such as MRSA .

Q & A

Q. Advanced

  • Piperazine modifications : Electron-withdrawing groups (e.g., sulfonyl or trifluoromethyl) on the phenyl ring enhance receptor binding affinity by altering electron density. For example, 4-(trifluoromethyl)phenyl sulfonyl groups improve antiproliferative activity in cancer cell lines .
  • Thiazole substitutions : Methyl groups at the 2- and 4-positions increase steric bulk, potentially reducing metabolic degradation. Computational docking studies suggest these groups stabilize hydrophobic interactions in target protein pockets .
  • Methoxyphenyl position : Para-substitution on the phenyl ring improves solubility, while meta-substitution (as in this compound) may optimize π-π stacking with aromatic residues in enzymes like kinases .

What strategies resolve contradictions in biological activity data across studies involving this compound?

Advanced
Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., using MCF-7 for breast cancer studies) and control for passage number to reduce variability .
  • Dose-response validation : Perform IC50_{50} determinations in triplicate with positive controls (e.g., doxorubicin) to normalize potency metrics .
  • Structural analogs : Compare activity of derivatives (e.g., replacing methoxyphenyl with nitrophenyl) to isolate the impact of specific substituents .
  • Molecular dynamics simulations : Use tools like AutoDock Vina to predict binding modes and reconcile divergent experimental results .

What are the recommended protocols for crystallizing this compound, and how does its crystal structure aid in understanding reactivity?

Q. Basic

  • Crystallization : Dissolve the compound in a 1:1 ethanol/acetone mixture, slowly evaporate at 4°C, and collect single crystals for X-ray diffraction .
  • SHELX refinement : The SHELXL program resolves bond lengths and angles, revealing conformational preferences (e.g., chair conformation of the piperazine ring) that influence steric accessibility for reactions .
  • Packing analysis : Identify intermolecular interactions (e.g., hydrogen bonds between carbonyl oxygen and adjacent NH groups) that stabilize the crystal lattice and inform solubility properties .

How can computational methods predict the compound's interaction with biological targets?

Q. Advanced

  • Molecular docking : Use Schrödinger Suite or GROMACS to dock the compound into target protein pockets (e.g., serotonin receptors). The thiazole ring often aligns with hydrophobic residues, while the methoxyphenyl group engages in cation-π interactions .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP ~3.2 for optimal blood-brain barrier penetration) .
  • QM/MM simulations : Hybrid quantum-mechanical/molecular-mechanical models elucidate electron transfer mechanisms during enzyme inhibition .

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